molecular formula C6H11NO3 B1314452 Ethyl 4-amino-4-oxobutanoate CAS No. 53171-35-0

Ethyl 4-amino-4-oxobutanoate

Cat. No.: B1314452
CAS No.: 53171-35-0
M. Wt: 145.16 g/mol
InChI Key: AJZOXCVIKHPZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-amino-4-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Ethyl 4-amino-4-oxobutanoate serves as a crucial building block in the synthesis of various organic compounds. It is particularly significant in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthesizing derivatives with specific properties .

Comparison of Chemical Reactions

Reaction TypeDescription
Oxidation Converts the compound to carboxylic acids or other oxidized derivatives.
Reduction Converts the keto group to an alcohol, forming ethyl 4-amino-4-hydroxybutanoate.
Substitution The amino group can participate in substitution reactions to form various derivatives.

Biological Applications

Potential Biological Activities
Research indicates that this compound exhibits potential biological activities such as enzyme inhibition and antimicrobial properties. Studies have explored its role as an enzyme inhibitor by binding to specific active sites, which can prevent substrate binding and catalytic activity .

Case Study: Antitumor Activity

One significant study evaluated the antitumor activity of derivatives related to this compound against Ehrlich Ascites Carcinoma cells in mice. The compound demonstrated a substantial decrease in tumor cell viability and exhibited antioxidant properties that contributed to its therapeutic potential .

Medicinal Chemistry

Therapeutic Applications
Ongoing research aims to explore the therapeutic applications of this compound as a precursor in drug synthesis. Its structural features allow for modifications that could enhance its pharmacological profiles.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to act as a precursor for various chemical syntheses makes it valuable in manufacturing processes that require high-purity compounds .

Mechanism of Action

The mechanism of action of ethyl 4-amino-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-amino-4-oxobutanoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 4-amino-4-oxobutanoate, also known as ethyl aminooxopropionate, is a small organic molecule with significant biological activity. Its unique chemical structure allows it to interact with various biological systems, making it a subject of interest in pharmaceutical and biochemical research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound has the chemical formula C6H11NO3. The molecule consists of a central carbon chain with an ethyl group attached to one end, a keto group (C=O) on the second carbon, an amino group (NH2) on the same carbon as the keto group, and a carboxylic acid group (COOH) at the fourth carbon. The compound can be synthesized through several methods, with one common approach involving the reaction of ethyl acetoacetate with ammonia or an amine under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor by binding to the active sites of enzymes, thus preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various physiological effects, including modulation of metabolic pathways and potential therapeutic benefits.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can be beneficial in regulating metabolic processes.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory and Analgesic Effects : Derivatives of this compound have been studied for their anti-inflammatory and analgesic properties, indicating potential applications in pain management and inflammatory conditions.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Knoevenagel Reaction : In organic chemistry applications, it has been utilized as a catalyst in the Knoevenagel reaction, demonstrating significant conversion rates when combined with various aldehydes. This reaction is crucial for forming C-C bonds in synthetic pathways.
  • Pharmaceutical Applications : this compound has been identified as a precursor in synthesizing pharmaceuticals targeting metabolic pathways. Its derivatives have shown promise in drug development due to their biological activity profiles.
  • Comparative Studies : Comparative analysis with similar compounds reveals that structural modifications can significantly influence biological activity. For example, ethyl 4-hydroxybutanoate and ethyl 3-amino-3-oxobutanoate exhibit different reactivity patterns due to their structural differences.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-hydroxybutanoateHydroxyl group instead of amino groupExhibits different reactivity patterns
Ethyl 3-amino-3-oxobutanoateAmine group on the third carbonDifferent biological activity profile
Ethyl 2-amino-3-oxobutanoateAmine group on the second carbonMay show altered metabolic pathways

Properties

IUPAC Name

ethyl 4-amino-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZOXCVIKHPZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537731
Record name Ethyl 4-amino-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53171-35-0
Record name Ethyl 4-amino-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53171-35-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-amino-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-amino-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-amino-4-oxobutanoate
Reactant of Route 6
Ethyl 4-amino-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.